molecular formula C12H13NO2 B14700353 (3Z)-3-(1-anilinoethylidene)oxolan-2-one

(3Z)-3-(1-anilinoethylidene)oxolan-2-one

Cat. No.: B14700353
M. Wt: 203.24 g/mol
InChI Key: RWAIILIXTWTSAD-LUAWRHEFSA-N
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Description

“(3Z)-3-(1-anilinoethylidene)oxolan-2-one” is a five-membered lactone (oxolan-2-one) substituted at the 3-position with a (Z)-configured 1-anilinoethylidene group. This compound features a conjugated enamine-aniline system, which may confer unique electronic and steric properties.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

(3Z)-3-(1-anilinoethylidene)oxolan-2-one

InChI

InChI=1S/C12H13NO2/c1-9(11-7-8-15-12(11)14)13-10-5-3-2-4-6-10/h2-6,13H,7-8H2,1H3/b11-9-

InChI Key

RWAIILIXTWTSAD-LUAWRHEFSA-N

Isomeric SMILES

C/C(=C/1\CCOC1=O)/NC2=CC=CC=C2

Canonical SMILES

CC(=C1CCOC1=O)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(1-anilinoethylidene)oxolan-2-one typically involves the condensation of an appropriate oxolanone derivative with an aniline derivative under controlled conditions. Common reagents used in this synthesis include:

  • Oxolan-2-one derivatives
  • Aniline derivatives
  • Catalysts such as acids or bases to facilitate the condensation reaction

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

  • Continuous flow reactors for efficient mixing and reaction control
  • Purification steps such as crystallization or chromatography to isolate the desired product

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-(1-anilinoethylidene)oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different reduced derivatives.

    Substitution: The anilino group can participate in substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the specific substitution reaction, but may include the use of catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: May be used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (3Z)-3-(1-anilinoethylidene)oxolan-2-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Applications Key Differences from Target Compound Reference
(3Z)-3-(1-anilinoethylidene)oxolan-2-one Oxolan-2-one (γ-lactone) (Z)-1-anilinoethylidene at C3 Not reported (structural analog data used) Reference compound for comparison -
TN-16 (3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione) Pyrrolidine-2,4-dione (Z)-1-anilinoethylidene at C3, benzyl at C5 Chromosome preparation (metaphase arrest) Six-membered diketone vs. five-membered lactone; benzyl substituent
(3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione Piperazine-2,5-dione Benzylidene at C3, isobutyl at C6 Anti-H1N1 (IC₅₀ = 28.9 ± 2.2 μM) Six-membered diketopiperazine vs. lactone; benzylidene vs. anilinoethylidene
Galanolactone Spiro-oxolanone-oxirane Complex triterpenoid substituents Pharmacological research (reference standard) Spirocyclic structure; no anilino group
Oxazolidin-2-one Oxazolidinone (5-membered lactam) None (parent structure) Industrial chemical (solvent, intermediate) Lactam (N-containing) vs. lactone (O-containing)
5-[(3Z)-hex-3-en-1-yl]oxolan-2-one Oxolan-2-one (Z)-hex-3-enyl at C5 Found in herbs/spices (flavor/fragrance) Alkyl substituent vs. aromatic anilino group

Structural and Electronic Differences

Core Ring Systems: The target compound’s oxolan-2-one core is a γ-lactone, which is more reactive toward nucleophilic attack compared to the diketopiperazine (piperazine-2,5-dione) and pyrrolidine-2,4-dione analogs due to ring strain and electronic effects .

In diketopiperazines, the benzylidene group enhances antiviral activity via hydrophobic interactions, suggesting that the target compound’s anilino group may offer similar or distinct binding modes .

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